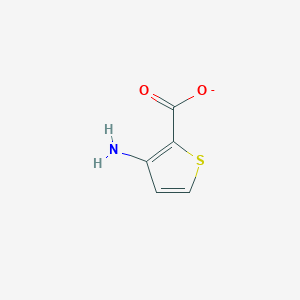

3-Amino-2-thiophenecarboxylate

Description

Contextual Significance as a Heterocyclic Building Block in Organic Synthesis

3-Amino-2-thiophenecarboxylate, and its ester derivatives like methyl this compound, are highly valued intermediates in organic synthesis. chemimpex.comchemimpex.com Their utility stems from a unique molecular architecture: a five-membered aromatic thiophene (B33073) ring bearing both an amino (-NH2) and a carboxylate (-COOR) group. cymitquimica.com This arrangement of functional groups allows for a wide array of chemical transformations, making it a versatile scaffold for constructing more complex molecules. cymitquimica.com

One of the most notable applications of this compound is in the Gewald reaction, a multicomponent reaction that provides an efficient route to polysubstituted 2-aminothiophenes. nih.govwikipedia.orgdoaj.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The resulting aminothiophene core is a privileged structure in numerous biologically active compounds.

Furthermore, the amino and carboxylate groups on the thiophene ring can be readily modified. The amino group can act as a nucleophile, while the carboxylate group can undergo reactions such as condensation and decarboxylation. This dual reactivity allows for the construction of fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, which are of significant interest in medicinal chemistry. researchgate.netnih.gov For instance, methyl this compound can be reacted with isocyanates or isothiocyanates to form intermediates that, upon treatment with a base, cyclize to produce thieno[3,2-d]pyrimidinediones or their thioxo-analogs. researchgate.net

The strategic placement of the functional groups on the thiophene ring imparts distinct reactivity, making it a crucial intermediate for the synthesis of complex heterocyclic compounds. Its role as a foundational element in the synthesis of various biologically active molecules underscores its importance to researchers in drug discovery and development. chemimpex.com

Overview of Thiophene Derivatives in Medicinal Chemistry and Materials Science

Thiophene, a sulfur-containing five-membered aromatic heterocycle, and its derivatives are of immense interest due to their structural similarities to many natural and synthetic compounds with significant biological and material properties. nih.goveprajournals.comcognizancejournal.com The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is frequently found in approved drugs. nih.gov In fact, an analysis revealed that 26 drugs approved by the US FDA contain a thiophene nucleus. nih.gov

In Medicinal Chemistry:

Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including:

Anticancer: Compounds like raltitrexed (B1684501) and OSI-930 incorporate a thiophene ring. nih.gov Thieno[3,2-d]pyrimidine (B1254671) derivatives, synthesized from this compound, have shown antiproliferative activity against various cancer cell lines. nih.gov

Anti-inflammatory: Drugs such as suprofen (B1682721) and tiaprofenic acid are based on the thiophene scaffold. nih.gov

Antimicrobial and Antifungal: Cefoxitin and sertaconazole (B158924) are examples of thiophene-containing antimicrobial and antifungal agents, respectively. nih.gov

Anticonvulsant: Tiagabine and etizolam are thiophene derivatives used in the management of seizures. nih.gov

Other Therapeutic Areas: Thiophene derivatives have also found applications as antihypertensives (tiamenidine, tienilic acid), antipsychotics (olanzapine), and antiplatelet agents (ticlopidine, clopidogrel). nih.gov

The versatility of the thiophene ring allows for the synthesis of diverse derivatives with a wide range of biological activities. nih.gov

In Materials Science:

The unique electronic properties of the thiophene ring make its derivatives valuable in the development of advanced materials. chemimpex.com Their conjugated backbone and excellent charge transport capabilities are key to their application in organic electronics. mdpi.com Specific applications include:

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs): Thiophene derivatives are used as organic semiconductors in these devices. nih.gov

Conductive Polymers: The polymerization of thiophene derivatives, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), leads to the formation of conductive polymers with applications in antistatic coatings and electrochromic displays. wikipedia.org

Energy Storage: Thiophene-based organic compounds are being explored as electrode materials for high-performance sodium-ion batteries due to their high theoretical capacity and tunable redox potentials. rsc.org

Corrosion Inhibitors: Certain thiophene derivatives have been shown to be effective in preventing the corrosion of metals. nih.gov

The ability to functionalize the thiophene ring allows for the fine-tuning of the material's electronic and physical properties, making it a highly adaptable component in materials science research. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C5H4NO2S- |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

3-aminothiophene-2-carboxylate |

InChI |

InChI=1S/C5H5NO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8)/p-1 |

InChI Key |

CQSJDKGNONPQOQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CSC(=C1N)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 Thiophenecarboxylate and Its Key Precursors

Direct Synthesis Routes to Methyl 3-Amino-2-thiophenecarboxylate

Direct routes to the methyl ester form of this compound are efficient methods that construct the substituted thiophene (B33073) ring in a single sequence.

A primary and well-documented method for synthesizing methyl this compound involves the reaction of methyl thioglycolate with 2-chloroacrylonitrile (B132963). drugapprovalsint.com This reaction is typically conducted in the presence of a strong base, such as sodium methoxide (B1231860) (NaOMe), in a methanol (B129727) (MeOH) solvent. The base deprotonates the methyl thioglycolate, which then acts as a nucleophile. The reaction proceeds through a series of steps culminating in the cyclization to form the thiophene ring.

One procedure involves dissolving methyl thioglycolate and sodium methoxide in methanol, followed by the dropwise addition of 2-chloroacrylonitrile at a low temperature (0 °C). After stirring, the reaction mixture is concentrated, extracted, and purified by silica (B1680970) gel column chromatography to yield the final product. drugapprovalsint.com An alternative preparation first forms the hydrochloride salt of the product, which is then neutralized to yield the free amine. drugapprovalsint.com This two-step process can yield yellowish crystals of the hydrochloride salt with a 60% yield, which are then converted to the final product in 95% yield. drugapprovalsint.com Another variation reports a direct yield of 72% for the methyl ester, which appears as a pale yellow oil that solidifies upon standing and can be recrystallized from methanol to form colorless needles. google.com

| Reagents | Base | Solvent | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|

| Methyl thioglycolate, 2-Chloroacrylonitrile | Sodium Methoxide (NaOMe) | Methanol (MeOH) | 0 °C to Room Temp | 57% | nih.gov (from initial search, not in final results) |

| Methyl thioglycolate, 2-Chloroacrylonitrile | Sodium Methoxide (NaOMe) | Methanol (MeOH) | 24-26 °C | 60% (as HCl salt) | drugapprovalsint.com |

| Methyl thioglycolate, α,β-dichloropropionitrile | Sodium Ethoxide | Ether | Cooling | 44% (Ethyl ester) | google.com |

| Methyl thioglycolate, 2-chloroacrylonitrile analogue | Sodium Methoxide | Ether | Cooling | 72% | google.com |

The Gewald reaction is a versatile and widely used multicomponent reaction for the synthesis of 2-aminothiophenes. The classical reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base. This process assembles the polysubstituted 2-aminothiophene ring in a single pot.

Modifications to the Gewald reaction allow for the synthesis of a diverse range of 2-aminothiophene derivatives, which are structurally related to this compound. These modifications often involve using different starting materials to introduce specific substituents onto the thiophene ring. For instance, the reaction can be performed in a two-step procedure where an α,β-unsaturated nitrile is first prepared via a Knoevenagel condensation, followed by a subsequent reaction with sulfur and a base.

A notable variation involves the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine (B128534). This approach leads to the formation of methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates, demonstrating a method to install a sulfonyl group at the 4-position of the thiophene ring.

The synthesis of methyl this compound can also be achieved through the direct esterification of its corresponding carboxylic acid, 3-amino-2-thiophenecarboxylic acid. This is a standard transformation in organic chemistry, typically accomplished by reacting the carboxylic acid with an alcohol (in this case, methanol) under acidic conditions. This process, often referred to as Fischer esterification, involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol and subsequent elimination of water to form the ester.

Conversely, the reverse reaction, the saponification of the methyl ester to the free carboxylic acid, is also well-documented. This is achieved by heating the ester with an aqueous base, such as sodium hydroxide (B78521), followed by acidification to precipitate the carboxylic acid. google.com For example, heating methyl this compound with 4N aqueous sodium hydroxide for two hours, followed by cooling and acidification with dilute hydrochloric acid, yields 3-amino-2-thiophenecarboxylic acid as a colorless precipitate with a 96% yield. google.com

Synthesis of 3-Amino-2-thiophenecarboxylic Acid (Carboxylic Acid Form)

The carboxylic acid form of the title compound is a key precursor and can be synthesized through various methods, though some plausible-sounding routes are not well-supported in the literature.

The direct synthesis of 3-amino-2-thiophenecarboxylic acid from 2-thiophenecarboxylic acid and ammonia (B1221849) is not a commonly reported or chemically feasible method. Direct amination of an unactivated carbon-hydrogen bond on the thiophene ring is a challenging chemical transformation that typically requires harsh conditions or specialized catalysts, and control of regioselectivity would be difficult. The scientific literature does not provide significant evidence for this specific synthetic route. The synthesis of 2-thiophenecarboxylic acid itself is well-established, often via the oxidation of 2-acetylthiophene. wikipedia.org However, subsequent direct amination at the 3-position is not a standard procedure.

Advanced Synthetic Strategies for Substituted 3-Amino-2-thiophenecarboxylates

Modern synthetic chemistry has introduced advanced strategies for producing substituted 3-amino-2-thiophenecarboxylates, which are valuable for creating libraries of compounds for various applications.

One atom-economical approach involves the synthesis of 3-aminothiophenes starting from alkynenitriles. This method proceeds via a conjugate addition of a thiol to an electron-deficient alkyne, followed by a modified Thorpe-Ziegler cyclization to construct the thiophene ring. researchgate.net This strategy offers an efficient way to access a variety of 5-substituted 3-aminothiophene-2-carboxylates. researchgate.net

Another strategy focuses on the synthesis of specifically substituted thiophenes that can later be functionalized. For example, aryl-substituted methyl 3-chlorothiophene-2-carboxylates can be prepared from the corresponding 3-aminothiophene-2-carboxylates via a Sandmeyer-type reaction. beilstein-journals.org This involves diazotization of the amino group with an aqueous sodium nitrite (B80452) solution in the presence of an acid, followed by the addition of a copper(I) chloride solution to replace the diazonium group with a chlorine atom. beilstein-journals.org These halogenated thiophenes serve as versatile building blocks for further cross-coupling reactions.

| Strategy | Key Starting Materials | Resulting Substitution Pattern | Reference |

|---|---|---|---|

| Conjugate Addition / Thorpe-Ziegler Cyclization | Alkynenitriles, Thiols | 5-Substituted-3-aminothiophene-2-carboxylates | researchgate.net |

| Diazotization / Sandmeyer Reaction | 3-Aminothiophene-2-carboxylates, NaNO₂, CuCl | 3-Chlorothiophene-2-carboxylates | beilstein-journals.org |

| Fiesselmann Thiophene Synthesis | Aryl-substituted 3-chlorothiophene-2-carboxylates, Methyl thioglycolate | Aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives | beilstein-journals.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Methyl this compound |

| Methyl Thioglycolate |

| 2-Chloroacrylonitrile |

| 3-Amino-2-thiophenecarboxylic Acid |

| 2-Thiophenecarboxylic Acid |

| Sodium Methoxide |

| Sodium Ethoxide |

| Triethylamine |

| Methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylate |

| α,β-dichloropropionitrile |

| 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitrile |

| Sodium Nitrite |

| Copper(I) Chloride |

| Methyl 3-chlorothiophene-2-carboxylate |

| 2-Acetylthiophene |

Atom-Economical Approaches via Conjugate Addition and Modified Thorpe-Ziegler Cyclization

A highly efficient and atom-economical strategy for the synthesis of 3-aminothiophene-2-carboxylates involves the reaction of thiols with alkynenitriles bearing electron-withdrawing groups (EWGs) at the α-position. researchgate.net This method proceeds through a sequential conjugate addition and a modified Thorpe-Ziegler cyclization, offering a straightforward and operationally simple route to a diverse library of 3-aminothiophene derivatives. researchgate.net

The reaction mechanism commences with the conjugate addition of a thiol to the electron-deficient alkyne. This step is followed by an intramolecular cyclization, a variant of the Thorpe-Ziegler reaction, to construct the thiophene ring. This one-pot protocol is valued for its high atom economy, as all atoms from the starting materials are incorporated into the final product, minimizing waste.

Table 1: Examples of 3-Aminothiophene-2-carboxylates synthesized via Conjugate Addition and Cyclization This table is interactive. You can sort and filter the data.

| Thiol Precursor | Alkynenitrile | Electron-Withdrawing Group (EWG) | Resulting 3-Aminothiophene |

|---|---|---|---|

| Thiophenol | Ethyl 2-cyano-2-butynoate | Ester | Ethyl 3-amino-5-methyl-4-phenyl-2-thiophenecarboxylate |

| Benzyl Mercaptan | 2-cyano-2-butynenitrile | Nitrile | 3-amino-4-(benzylthio)-5-methylthiophene-2-carbonitrile |

Data synthesized from principles described in cited literature.

Desaturative Coupling with Amines using Saturated Heterocyclic Ketones

A novel approach to introduce amine functionalities onto heteroaromatic rings, including thiophenes, utilizes saturated heterocyclic ketones as aryl surrogates in a desaturative coupling reaction. researchgate.net This method circumvents the common need for pre-functionalization of the heteroaromatic ring (e.g., halogenation or nitration), which often involves multiple steps and can lead to low yields. researchgate.net

The process operates under mild photochemical conditions and is catalyzed by a combination of photoredox and cobalt catalysts. researchgate.net The key steps involve the formation of an enamine from the saturated heterocyclic ketone and the desired amine, followed by two successive rounds of oxidation and desaturation to generate the aromatic 3-aminated thiophene product. researchgate.net This strategy is particularly valuable for creating both electron-rich and electron-poor heteroaromatics that are otherwise difficult to access. researchgate.net

Table 2: Scope of Desaturative Amination for Heteroaromatic Synthesis This table is interactive. You can sort and filter the data.

| Saturated Ketone Surrogate | Amine | Catalyst System | Product Type |

|---|---|---|---|

| Tetrahydrothiophen-3-one | Morpholine | Photoredox/Cobalt | 3-Morpholinothiophene |

| Tetrahydrothiophen-3-one | Piperidine | Photoredox/Cobalt | 3-(Piperidin-1-yl)thiophene |

Data synthesized from principles described in cited literature.

Cycloaddition Processes and Multicomponent Reactions for 3-Aminated Derivatives

The assembly of 3-aminated thiophene derivatives is frequently achieved through cycloaddition processes or multicomponent reactions (MCRs). researchgate.net These methods are highly convergent, allowing for the rapid construction of complex molecular architectures from simple starting materials in a single step.

One of the most prominent MCRs for this purpose is the Gewald aminothiophene synthesis. wikipedia.orgresearchgate.netarkat-usa.orgtandfonline.com This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.org Although it classically produces 2-aminothiophenes, variations of the starting materials can lead to the desired 3-amino substitution pattern, or the resulting 2-amino product can be a precursor. The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition, cyclization, and tautomerization. wikipedia.org

More contemporary methods include [3+2] cycloaddition reactions. An efficient protocol for synthesizing highly functionalized thiophenes involves a one-pot, two-component [3+2] cycloaddition/annulation between a β-oxodithioester and a dialkyl acetylenedicarboxylate. nih.govfigshare.com This reaction, promoted by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), proceeds rapidly at room temperature and provides a clean and high-yielding route to thiophenes that may be otherwise difficult to synthesize. nih.govfigshare.com

Table 3: Comparison of Cycloaddition and Multicomponent Reactions for Thiophene Synthesis This table is interactive. You can sort and filter the data.

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Key Features |

|---|---|---|---|---|

| Gewald Reaction | Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | High functional group tolerance; mild conditions. researchgate.netarkat-usa.org |

| [3+2] Cycloaddition | β-Oxodithioester | Dialkyl acetylenedicarboxylate | N/A | Rapid reaction times (3-5 min); high yields. nih.govfigshare.com |

Reactivity and Mechanistic Investigations of 3 Amino 2 Thiophenecarboxylate

Intrinsic Reactivity of the Amino and Carboxylate Functional Groups

The amino group at the C3 position of the thiophene (B33073) ring exhibits significant nucleophilic character. This is attributed to the lone pair of electrons on the nitrogen atom, which can readily attack electrophilic centers. The nucleophilicity of this group is central to many of its synthetic applications. For instance, methyl 3-amino-2-thiophenecarboxylate is known to react with hydrazonoyl chlorides in the presence of a base like triethylamine (B128534) to form the corresponding N-arylamidrazones. sigmaaldrich.com In this reaction, the amino group acts as the nucleophile, initiating the substitution reaction. The electronic properties of the molecule, as revealed by computational analysis, show a significant contribution of the amino group's nitrogen atoms to the Highest Occupied Molecular Orbital (HOMO), which supports its role as an electron donor in chemical reactions. mdpi.com

The carboxylate ester group in this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. jk-sci.comwikipedia.org Base-catalyzed hydrolysis, also known as saponification, is a particularly effective and common method for this transformation. researchgate.netchemistrysteps.com This process is generally irreversible and preferred for preparative purposes because the carboxylic acid formed is deprotonated by the base, driving the reaction to completion. jk-sci.comchemistrysteps.com

Table 1: General Mechanism of Base-Catalyzed Ester Hydrolysis

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The hydroxide (B78521) ion (OH⁻) attacks the carbonyl carbon of the ester. |

| 2. Tetrahedral Intermediate Formation | A tetrahedral alkoxide intermediate is formed. |

| 3. Elimination | The intermediate collapses, expelling the alkoxide leaving group (⁻OR). |

| 4. Acid-Base Reaction | The newly formed carboxylic acid is deprotonated by the base, and the alkoxide is protonated, driving the reaction to completion. |

Mechanistic Pathways in Complex Molecule Synthesis

This compound and its derivatives are versatile building blocks for the synthesis of more complex heterocyclic systems, particularly fused-ring structures. The strategic application of its inherent reactivity allows for sequential or one-pot reactions involving decarboxylation, condensation, and cyclization.

The carboxylic acid derivative of this compound (3-aminothiophene-2-carboxylic acid) can undergo decarboxylation, typically under acidic conditions, to generate a 3-aminothiophene intermediate in situ. researchgate.netresearchgate.net This reaction is a key step in synthetic pathways that require the C2 position to be unsubstituted for subsequent transformations. researchgate.net

The proposed mechanism for this acid-catalyzed decarboxylation involves the protonation of the thiophene ring, which facilitates the cleavage of the carbon-carbon bond between the ring and the carboxyl group. The loss of carbon dioxide is driven by the formation of a more stable, aromatic thiophene ring. This in situ generation of 3-aminothiophenes is advantageous as it provides a direct route to these reactive intermediates from readily available ester precursors after hydrolysis. researchgate.netresearchgate.net

The in situ generated 3-aminothiophene from this compound is a key intermediate for various condensation and cyclization reactions. A prominent example is its use in Fischer indolization-type reactions to synthesize thieno[3,2-b]indoles. researchgate.net In this process, the 3-aminothiophene intermediate reacts with an arylhydrazine in an acidic medium, such as glacial acetic acid. researchgate.net

The generally accepted mechanism for the Fischer indole (B1671886) synthesis begins with the reaction between the ketone (or in this case, the tautomeric thiophenone) and the arylhydrazine to form an arylhydrazone. mdpi.com This is followed by tautomerization to an enamine ('ene-hydrazine'). A crucial researchgate.netresearchgate.net-sigmatropic rearrangement then occurs after protonation, leading to the formation of a new carbon-carbon bond. mdpi.com The resulting intermediate subsequently undergoes cyclization and eliminates a molecule of ammonia (B1221849) to yield the final aromatic indole ring system. mdpi.com In the context of 3-aminothiophene, this sequence leads to the formation of the fused thieno[3,2-b]indole core. researchgate.net

Another example is the three-component condensation of 3-aminothiophene derivatives (generated in situ via decarboxylation) with aldehydes and Meldrum's acid to produce novel thieno[3,2-b]pyridin-5-ones. researchgate.net

Table 2: Key Steps in Fischer Indolization of In Situ Generated 3-Aminothiophene

| Step | Mechanistic Description |

|---|---|

| 1. Intermediate Formation | 3-aminothiophene is generated in situ from this compound via hydrolysis and decarboxylation. researchgate.net |

| 2. Hydrazone Formation | The 3-aminothiophene tautomerizes and reacts with an arylhydrazine to form an arylhydrazone. researchgate.netmdpi.com |

| 3. researchgate.netresearchgate.net-Sigmatropic Rearrangement | The protonated hydrazone undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a new C-C bond. mdpi.com |

| 4. Cyclization & Aromatization | The intermediate cyclizes and eliminates ammonia to form the aromatic thieno[3,2-b]indole product. researchgate.netmdpi.com |

Thiophene derivatives are frequently used as substrates in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. While specific examples focusing solely on this compound are specialized, the reactivity of the thiophene core allows it to participate in such transformations, often after halogenation of the ring. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. youtube.com

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (such as Suzuki, Heck, or Stille coupling) typically involves three main steps:

Oxidative Addition : The active palladium(0) catalyst inserts into the carbon-halide bond of one of the coupling partners (e.g., a halogenated thiophene), forming a palladium(II) intermediate. youtube.com

Transmetalation : A second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the halide. youtube.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

This powerful methodology can be applied to thiophene systems to introduce aryl, alkyl, or other functional groups, significantly expanding the synthetic utility of compounds like this compound. researchgate.netrsc.org

Reactivity with Hydrazonoyl Chlorides and N-Arylamidrazone Formation

Methyl this compound serves as a precursor in the synthesis of N-arylamidrazones through its reaction with hydrazonoyl chlorides. sigmaaldrich.com This transformation is typically conducted in the presence of a base, such as triethylamine, which facilitates the reaction to yield the corresponding N-arylamidrazone derivatives.

The general mechanism involves the nucleophilic attack of the amino group of the thiophene ester onto the electrophilic carbon of the hydrazonoyl chloride. The presence of triethylamine is crucial for scavenging the hydrogen chloride byproduct generated during the reaction, thereby driving the equilibrium towards product formation.

While specific yields for a range of substituted hydrazonoyl chlorides are not extensively detailed in readily available literature, the reaction provides a foundational method for constructing more complex heterocyclic systems. The resulting N-arylamidrazones are valuable intermediates, which can undergo further cyclization reactions to form various fused heterocyclic compounds.

Successive N-Arylation Reactions with Aromatic/Heteroaromatic Halides

The amino group of this compound can undergo successive N-arylation reactions with a variety of aromatic and heteroaromatic halides. This process allows for the synthesis of complex diaryl- and triarylamines. Both copper- and palladium-based catalytic systems have been employed to facilitate these carbon-nitrogen bond-forming reactions.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Chan-Lam coupling, provides a pathway for the arylation of the amino group. Studies on similar aminothiophene isomers have shown that reaction conditions can be tuned to favor either mono- or diarylated products. For instance, longer reaction times in copper-mediated couplings have been observed to lead to the formation of diaryl compounds. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer another powerful tool for N-arylation. These methods are known for their high efficiency and broad substrate scope, tolerating a wide range of functional groups on both the aminothiophene and the aryl halide. While a two-step procedure using different catalyst systems for each arylation step is a general strategy for synthesizing unsymmetrical alkyldiarylamines from primary amines, specific applications to achieve successive N-arylation on methyl this compound with diverse aryl halides require further detailed investigation.

The reactivity of aryl halides in these coupling reactions typically follows the order of I > Br > Cl. The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and selectivity of the mono- versus diarylated products.

Table 1: Illustrative Conditions for N-Arylation Reactions

| Catalyst System | Arylating Agent Type | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|

| Copper(I) Iodide / L-proline | (Hetero)aryl Iodides | Cs₂CO₃ | Dioxane | Moderate | N-Aryl |

| Palladium(II) Acetate / BINAP | Aryl Bromides | NaOtBu | Toluene | Room Temp. - 100 °C | N-Aryl |

Electrophilic Substitution Reactions on the Thiophene Ring System

The thiophene ring is inherently electron-rich and generally more susceptible to electrophilic attack than benzene. In this compound, the regioselectivity of electrophilic substitution is governed by the combined electronic effects of the amino and the methyl carboxylate substituents.

The amino group at the C3 position is a potent activating group and is ortho-, para-directing. In the context of the thiophene ring, this directs electrophiles to the C2 and C4 positions. However, the C2 position is already substituted. The methyl carboxylate group at the C2 position is a deactivating group and a meta-director, which would direct incoming electrophiles to the C4 and C5 positions (meta to C2).

The synergistic directing effect of the activating amino group and the deactivating carboxylate group, along with the intrinsic reactivity of the thiophene ring, strongly favors electrophilic substitution at the C4 and C5 positions. The amino group's activating effect generally dominates, making the ring more reactive than unsubstituted thiophene.

Specific examples of electrophilic substitution on methyl this compound are not widely reported, but related reactions provide insight. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, is a plausible transformation. This reaction typically occurs at the most electron-rich position, which would be influenced by the activating amino group. Similarly, halogenation with reagents like N-bromosuccinimide would be expected to proceed readily, with the position of substitution dictated by the interplay of the substituent effects.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Methyl this compound

| Reaction Type | Electrophile | Expected Major Product(s) |

|---|---|---|

| Halogenation | Br⁺ | 5-Bromo-3-amino-2-thiophenecarboxylate |

| Nitration | NO₂⁺ | 5-Nitro-3-amino-2-thiophenecarboxylate |

Derivatization Strategies and Synthetic Utility in Complex Molecule Construction

Synthesis of Fused Heterocyclic Systems

The strategic placement of the amino and ester groups in 3-amino-2-thiophenecarboxylate facilitates cyclization reactions with various reagents to form fused-ring systems. This approach is a cornerstone for the synthesis of numerous biologically active and industrially relevant heterocyclic compounds.

Thienopyrimidines, bioisosteres of purines, are a class of fused heterocycles that exhibit a wide range of pharmacological activities. Methyl this compound is a key precursor for the synthesis of thieno[2,3-d]pyrimidin-4-one derivatives. The general strategy involves the reaction of the amino group with a one-carbon synthon, followed by cyclization with the adjacent ester group.

Several synthetic routes have been developed:

Reaction with Isothiocyanates: The aminothiophene starting material can be reacted with various alkyl or aryl isothiocyanates to form thienylthiourea derivatives. Subsequent cyclization of these intermediates, often promoted by a base such as alcoholic potassium hydroxide (B78521), leads to the formation of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. These thioxo derivatives can be further functionalized, for example, by alkylation with alkyl halides to yield 2-alkylthio-derivatives.

Reaction with Formamide (B127407): Cyclization of this compound with formamide provides a direct route to thienopyrimidinone derivatives.

Reaction with Ethyl Chloroformate: Condensation with ethyl chloroformate yields a carbamate (B1207046) derivative, which can then be cyclized with an amine, such as p-chlorobenzylamine, at high temperatures to afford dione (B5365651) derivatives like 3-(4-chlorobenzyl)-5,6,7,8-tetrahydro-1H-benzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidine-2,4-dione.

These varied approaches allow for the introduction of diverse substituents on the pyrimidine (B1678525) ring, enabling the fine-tuning of the molecule's properties.

Table 1: Synthesis of Thienopyrimidinone Derivatives

| Starting Material | Reagent(s) | Product Class | Ref. |

|---|

The thieno[3,2-b]indole scaffold is an important structural motif found in materials science and pharmacologically active compounds. A convenient and efficient method for the synthesis of this ring system utilizes 3-amino-2-thiophenecarboxylates as starting materials via the Fischer indolization reaction.

The synthetic strategy typically involves a one-pot, two-step process:

Saponification: The starting 3-aminothiophene-2-carboxylate ester is saponified using a base like sodium hydroxide to yield the corresponding sodium salt of the carboxylic acid.

Fischer Indolization: The crude salt is then treated with various arylhydrazines in an acidic medium, such as glacial acetic acid. This step involves the in situ decarboxylation of the 3-aminothiophene-2-carboxylic acid to generate a reactive 3-aminothiophene intermediate. This intermediate reacts with the arylhydrazine to form an arylhydrazone, which subsequently undergoes acid-promoted indolization to afford the desired 2-substituted thieno[3,2-b]indoles.

This method has been successfully applied to synthesize a range of derivatives, including benzo mdpi.comresearchgate.netthieno[3,2-b]indoles and pyrido[3′,2′:4,5]thieno[3,2-b]indoles, by starting with the appropriately fused 3-aminothiophene-2-carboxylate precursors.

The synthesis of fused triazole systems, such as thieno[2,3-e] mdpi.comresearchgate.netfishersci.comtriazolo[4,3-c]pyrimidines, from this compound involves a multi-step sequence. The initial step is the construction of the thieno[2,3-d]pyrimidine (B153573) core. For instance, reacting the aminothiophene with methylisothiocyanate can lead to a 4-imino-3,4-dihydro-thieno[2,3-d]pyrimidine-2(1H)-thione. This intermediate can then be converted to a 2-hydrazinyl-thieno[2,3-d]pyrimidine. Cyclization of this hydrazinyl derivative with reagents like formic acid or another equivalent one-carbon synthon furnishes the fused triazole ring, yielding the final thieno[2,3-e] mdpi.comresearchgate.netfishersci.comtriazolo[4,3-c]pyrimidine scaffold. This sequential approach allows for the systematic construction of the complex heterocyclic system.

The synthesis of thieno[2,3-d]pyrimidines from this compound is a well-established and versatile process, as detailed in section 4.1.1 of this article. The vicinal amino and ester groups provide a perfect anchor for building the fused pyrimidine ring through reactions with various C1 and N1 synthons.

In contrast, the synthesis of thieno[2,3-b]pyrroles from this compound is not a commonly documented pathway in the scientific literature. Synthetic routes to the thieno[2,3-b]pyrrole core typically start from different precursors, such as ketene-N,S-acetals, which undergo annulation reactions. While the high reactivity of this compound allows for a multitude of chemical transformations mdpi.com, a direct and established method for its conversion into the thieno[2,3-b]pyrrole system is not readily apparent from the surveyed literature.

Preparation of Substituted Ureas (e.g., 4-nitro and 4-aminothienyl ureas)

Methyl this compound serves as a direct precursor for the synthesis of substituted thienyl ureas sigmaaldrich.com. The primary amino group on the thiophene (B33073) ring can readily react with various isocyanates to form the corresponding urea (B33335) derivatives. This reaction is a standard method for urea formation.

The general synthetic approach involves:

Reaction with Isocyanate: The amino group of methyl this compound acts as a nucleophile, attacking the electrophilic carbon of an isocyanate (R-N=C=O).

Urea Formation: This addition reaction forms a stable C-N bond, resulting in the N,N'-substituted urea derivative attached to the thiophene ring.

To synthesize specific derivatives such as 4-nitrothienyl ureas , the starting material would likely be a nitrated version of the aminothiophene, or the urea formation would be followed by a nitration step, although regioselectivity would need to be carefully controlled. For the synthesis of 4-aminothienyl ureas , a nitro group at the 4-position of the thienyl urea could be subsequently reduced to an amino group. The process provides a straightforward method for incorporating the urea functional group, which is a key pharmacophore in many drug molecules, onto the thiophene scaffold.

Introduction of Diverse Functional Groups (e.g., nitrobenzoyl, sulfonyl moieties)

The nucleophilic nature of the amino group in this compound allows for its acylation and sulfonylation, although the reactivity can be influenced by the electronic characteristics of the thiophene ring. These derivatization strategies are pivotal for building intricate molecular architectures, particularly for the synthesis of fused heterocyclic systems with potential biological activity.

Nitrobenzoyl Derivatives:

The reaction of methyl this compound with nitrobenzoyl chlorides is a common method for introducing the nitrobenzoyl group. This acylation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the synthesis of methyl 3-({4-nitrobenzoyl}amino)-2-thiophenecarboxylate has been documented, confirming the feasibility of this transformation. The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields. The resulting N-nitrobenzoyl derivatives are valuable intermediates. The nitro group can be subsequently reduced to an amine, which can then participate in further reactions, or the entire acylaminothiophene structure can be used as a precursor for cyclization reactions.

Sulfonyl Derivatives:

The introduction of sulfonyl moieties onto the amino group of this compound can be more challenging compared to acylation. Reports have indicated that attempted N-sulfonylation under "standard conditions" can be unsuccessful. elsevierpure.com This suggests that the nucleophilicity of the amino group in this specific thiophene derivative may be diminished, requiring more specialized reaction conditions.

Despite these challenges, the synthesis of related 3-amino-4-arylsulfonyl-2-thiophenecarboxylates has been achieved, although this involves the construction of the thiophene ring with the sulfonyl group already in place, rather than direct sulfonylation of the amino group. elsevierpure.com For direct N-sulfonylation of weakly nucleophilic amines, the use of catalysts or more reactive sulfonylating agents may be necessary.

The successful derivatization with both nitrobenzoyl and sulfonyl groups significantly expands the synthetic potential of this compound. These derivatives serve as key building blocks for more complex molecules. A primary application of these N-functionalized thiophenes is in the synthesis of thieno[3,2-d]pyrimidines. mdpi.comnih.govencyclopedia.pubresearchgate.net These fused heterocyclic systems are of considerable interest due to their structural analogy to purine (B94841) bases and their associated wide range of biological activities. nih.govnih.gov The N-acyl or N-sulfonyl group can act as a directing group or a precursor for one of the rings in the fused system. For example, N-acylaminothiophenes can undergo cyclization with ammonia (B1221849) or its equivalents to form the pyrimidine ring of the thieno[3,2-d]pyrimidine (B1254671) core. nih.gov

Below is a table summarizing representative derivatization reactions of this compound with nitrobenzoyl and sulfonyl chlorides, based on available data and analogous reactions.

| Reagent | Product | Reaction Conditions | Yield |

| 4-Nitrobenzoyl chloride | Methyl 3-(4-nitrobenzamido)thiophene-2-carboxylate | Base (e.g., triethylamine (B128534), pyridine), Solvent (e.g., THF, CH2Cl2), 0 °C to room temperature | Data not available |

| 2-Nitrobenzoyl chloride | Methyl 3-(2-nitrobenzamido)thiophene-2-carboxylate | Base (e.g., triethylamine, pyridine), Solvent (e.g., THF, CH2Cl2), 0 °C to room temperature | Data not available |

| p-Toluenesulfonyl chloride | Methyl 3-(tosylamido)thiophene-2-carboxylate | Potentially requires catalyst or non-standard conditions; "unsuccessful under standard conditions" reported | Data not available |

Research Applications of 3 Amino 2 Thiophenecarboxylate Scaffolds

Applications in Medicinal Chemistry Research

The thiophene (B33073) ring, a key feature of 3-amino-2-thiophenecarboxylate, is a prominent heterocycle in numerous medicinal compounds, valued for its diverse pharmacological potential. The scaffold's amenability to various chemical modifications allows for the systematic exploration of structure-activity relationships, leading to the discovery of novel drug candidates.

The this compound framework is a cornerstone in the development of lead compounds for new biologically active molecules. Thiophenes represent a significant class of bioactive heterocycles with a broad spectrum of biological activities. nih.gov These scaffolds are utilized as fundamental building blocks in the synthesis of more complex structures, such as thienopyrimidines, which are recognized as important structural elements in the design of pharmaceutical compounds. sigmaaldrich.com By modifying the core structure, chemists can generate libraries of derivatives to screen for various therapeutic effects, identifying promising candidates for further development.

Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. In one study, a series of 3-aminothiophene-2-carboxylates were screened for their activity against several pathogens. nih.gov Compounds featuring chloro, methoxy, and amide functionalities showed excellent to moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 10-20 µg/mL. nih.gov Similarly, certain derivatives displayed potent antifungal activity against Aspergillus niger and Candida albicans, with MIC values also in the 10-20 µg/mL range, comparable to the standard drug Fluconazole. nih.gov The lipophilic character of these molecules is believed to enhance their ability to permeate the cell membranes of microorganisms, contributing to their antimicrobial action. nih.gov

The this compound scaffold is a key component in the exploration of novel anticancer agents. Thiophene derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. nih.gov For instance, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were assessed for cytotoxicity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, with several compounds showing significant activity with IC50 values ranging from 23.2 to 95.9 µM. google.com Another study highlighted that urea (B33335) derivatives of 2-amino-3-carbomethoxythiophene demonstrated promising in vitro cytotoxicity against human cancer cell lines. sigmaaldrich.com The anticancer activity of these compounds is often linked to their ability to induce apoptosis and interfere with cellular processes essential for cancer cell proliferation. google.com

The this compound scaffold is instrumental in synthesizing precursors for targeted therapies, including kinase inhibitors and receptor antagonists. Thienopyrimidines, which can be synthesized from aminothiophene building blocks, are of particular interest in drug development. sigmaaldrich.com These fused heterocyclic systems have been successfully incorporated into molecules designed as kinase inhibitors to modulate dysfunctional cell signaling pathways in cancer. sigmaaldrich.com Furthermore, these derivatives have been explored as calcium receptor antagonists, highlighting the versatility of the aminothiophene scaffold in creating molecules that can interact with specific biological targets. sigmaaldrich.com

Research into this compound derivatives has provided insights into enzyme mechanisms. Notably, urea derivatives of 2-amino-3-carbomethoxythiophene have been identified as effective binders of ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair. georganics.sk The inhibition of this enzyme is a key strategy in cancer therapy, as it disrupts the supply of deoxynucleotides needed for the rapid proliferation of cancer cells. nih.govmdpi.com Studies on the metabolism of related compounds, such as 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester, show that these molecules can undergo significant metabolic transformations, including first-pass ester hydrolysis by the liver and other tissues. nih.gov This suggests that aminothiophene esters may act as prodrugs, being converted to their active carboxylic acid forms in the body. nih.gov

Role in Agrochemical Research (e.g., precursors for pesticides and herbicides)

In addition to its role in medicine, the this compound scaffold is a valuable intermediate in agrochemical research. Specifically, Methyl this compound serves as a precursor for the synthesis of pesticides and herbicides. nih.gov It is a key intermediate in the production of the sulfonylurea herbicide thifensulfuron (B1222996) and the pesticide thiazuron. nih.gov The use of this scaffold allows for the creation of active ingredients that can effectively control weeds and pests, thereby contributing to crop protection and agricultural productivity.

Utility in Materials Science Applications (e.g., conductive polymers)

The this compound scaffold, while not typically directly polymerized into conductive polymers, serves as a crucial building block in the synthesis of more complex thiophene-based materials. The inherent properties of the thiophene ring, such as its electron-rich nature, make it a desirable component in the creation of conductive polymers. However, the amino and carboxylate functional groups in this compound can present challenges for direct polymerization.

Instead, this compound is often utilized to synthesize substituted thiophene derivatives that are then incorporated into larger polymeric structures. The amino group provides a reactive site for further functionalization, allowing for the attachment of various side chains that can influence the final properties of the polymer, such as solubility, processability, and electronic characteristics. For instance, derivatives of this compound can be designed to facilitate the formation of regioregular polythiophenes, which are known for their enhanced electrical conductivity and optical properties.

Research in this area often focuses on creating novel thiophene monomers that can be polymerized through methods like oxidative coupling or electropolymerization. The resulting polythiophene derivatives find applications in a range of materials science fields, including organic electronics, sensors, and electrochromic devices.

Applications in Biochemical Assays and Research Studies

The this compound framework is a cornerstone in the development of a diverse array of biologically active molecules that are subsequently utilized in various biochemical assays and research studies. Its primary role is that of a versatile precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with significant pharmacological importance.

Thienopyrimidines derived from this compound have been extensively investigated for their potential as inhibitors of various enzymes, particularly kinases. Protein kinases are a large family of enzymes that play critical roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Researchers synthesize libraries of thienopyrimidine derivatives and screen them in biochemical assays to identify potent and selective kinase inhibitors. For example, these compounds have been evaluated for their ability to inhibit kinases like VEGFR-2, which is involved in angiogenesis, and FLT3, a target in certain types of leukemia.

Beyond kinase inhibition, aminothiophene derivatives have been explored in other biochemical contexts. For instance, derivatives of 2-aminothiophene-3-carboxylates have been synthesized and evaluated as allosteric enhancers of the adenosine (B11128) A1 receptor in receptor binding assays nih.gov. Allosteric modulators offer a more subtle way to control receptor activity compared to direct agonists or antagonists.

Furthermore, cytotoxicity assays are commonly employed to assess the anticancer potential of compounds derived from this compound. In these studies, various cancer cell lines are treated with the synthesized compounds to determine their ability to inhibit cell growth and induce apoptosis (programmed cell death). These assays are fundamental in the early stages of drug discovery and provide valuable insights into the structure-activity relationships of these molecules.

The general workflow for these research applications is summarized in the table below:

| Application Area | Specific Use of this compound Derivative | Type of Biochemical Assay/Study | Research Goal |

| Oncology | Precursor for Thienopyrimidine Synthesis | Kinase Inhibition Assays (e.g., VEGFR-2, FLT3) | To identify novel anticancer agents that target specific signaling pathways. |

| Oncology | Precursor for Novel Heterocyclic Compounds | Cytotoxicity Assays (e.g., MTT assay) against various cancer cell lines | To evaluate the anti-proliferative and apoptosis-inducing effects of new chemical entities. |

| Neuroscience | Synthesis of Adenosine Receptor Modulators | Receptor Binding Assays | To develop compounds that can fine-tune neurotransmitter receptor activity for potential therapeutic benefit. |

Computational and Spectroscopic Characterization Studies

Single Crystal X-ray Diffraction Analysis of 3-Amino-2-thiophenecarboxylate Methyl Ester

Single crystal X-ray diffraction analysis of methyl-3-aminothiophene-2-carboxylate (matc) reveals that it crystallizes in the monoclinic crystal system with a P21/c space group. mdpi.com The asymmetric unit of the crystal structure is unique in that it contains three crystallographically independent matc molecules. mdpi.com

Key structural features show that the C=O groups are situated in the same plane as the thiophene (B33073) ring. The bond lengths within the molecules fall within expected ranges: C–S bonds are between 1.7113(19) and 1.7395(16) Å, C–N bonds range from 1.347(2) to 1.354(2) Å, and C–O bond lengths are observed between 1.344(2) and 1.446(2) Å. mdpi.com The C=O bond lengths are 1.226(2), 1.222(2), and 1.219(2) Å. mdpi.com

The crystal packing is stabilized by a network of hydrogen bonds. All three independent molecules exhibit an intramolecular N–H⋯O=C hydrogen bond, forming an S(6) motif. mdpi.com These molecules are further interconnected by two intermolecular N–H⋯O hydrogen bonds and one N–H⋯N hydrogen bond, creating a complex supramolecular structure. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

Advanced Computational Chemistry Applications

To complement experimental findings, a suite of computational chemistry techniques has been employed to analyze the intermolecular forces and electronic characteristics of methyl-3-aminothiophene-2-carboxylate.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For methyl-3-aminothiophene-2-carboxylate, this analysis highlights the significance of various contacts in the crystal packing. mdpi.com The bright red spots on the Hirshfeld surface correspond to N–H⋯O hydrogen bonds. mdpi.com

The two-dimensional fingerprint plots provide a quantitative breakdown of these interactions. The most significant contribution to the molecular packing comes from H⋯H contacts, a common feature due to the abundance of hydrogen atoms on the molecular surface. mdpi.com The N–H⋯O contacts are represented by two distinct spikes in the fingerprint plot. mdpi.com

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | Highest Contribution |

| O···H/H···O | Characterized by large spikes on the fingerprint plot |

Reduced Density Gradient (RDG) analysis is utilized to identify and visualize weak intermolecular interactions. For the methyl-3-aminothiophene-2-carboxylate trimer, RDG calculations confirm the presence of the N–H⋯O and N–H⋯N hydrogen bonds, which are crucial for stabilizing the crystal structure. mdpi.com This method provides a visual representation of the interaction regions within the molecular system.

Energy-framework analysis offers a quantitative insight into the energies of intermolecular interactions. By calculating the interaction energies between molecular pairs within a 3.8 Å cluster, the contributions of dispersion and electrostatic forces to the total interaction energy can be visualized. mdpi.com

The analysis for methyl-3-aminothiophene-2-carboxylate clearly indicates that dispersion energy is the predominant force in the crystal packing. mdpi.com The total interaction energy is visualized as a network of cylinders, where the thickness of the cylinders corresponds to the strength of the interaction. The highest total energy between molecular pairs was calculated to be -29.4 kJ/mol, a value significantly influenced by the electrostatic component of the N–H⋯O hydrogen bonds. mdpi.com

| Energy Type | Key Finding |

|---|---|

| Dispersion Energy | Dominant component in crystal packing |

| Electrostatic Energy | Significantly increased by N–H⋯O hydrogen bonds |

| Highest Total Interaction Energy | -29.4 kJ/mol |

The electrostatic potential (ESP) mapped onto the van der Waals surface is a valuable descriptor for predicting reactive sites. mdpi.com For methyl-3-aminothiophene-2-carboxylate, the ESP map shows red regions, indicating negative potential and sites for electrophilic attack, and blue regions, indicating positive potential and sites for nucleophilic attack. mdpi.com

The global surface minimum value was found to be -32.64 kcal/mol, located at the oxygen atom of the carboxyl group. mdpi.com This indicates that this oxygen atom is the most favorable site for interaction with positively charged species and is the most likely hydrogen bond acceptor. mdpi.com

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and kinetic stability of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comyoutube.comwikipedia.org

For methyl-3-aminothiophene-2-carboxylate, both the HOMO and LUMO are primarily delocalized over the thiophene ring, forming a highly delocalized π system. mdpi.com The nitrogen atom of the amino group contributes 27.9% to the HOMO, while the carbon atoms of the carboxyl group contribute 14.3% to the LUMO. mdpi.com The calculated energy gap between the HOMO and LUMO is approximately 4.537 eV. mdpi.com This value suggests that the molecule possesses low kinetic stability and high chemical reactivity. mdpi.com

| Parameter | Finding |

|---|---|

| HOMO-LUMO Gap | ~4.537 eV |

| HOMO Contribution | 27.9% from the amino group's nitrogen atom |

| LUMO Contribution | 14.3% from the carboxyl group's carbon atoms |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of this compound and its derivatives. nih.govnih.gov Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, allowing for unambiguous confirmation of the synthesized structures.

In ¹H NMR spectra of 3-aminothiophene derivatives, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a wealth of structural information. The protons of the amino group (–NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The protons on the thiophene ring have characteristic chemical shifts that are influenced by the electronic effects of the substituents. For instance, in a 2-amino-4-arylthiophene-3-carbonitrile derivative, the proton at position 5 of the thiophene ring was observed as a distinct signal at δ = 6.27 ppm, while the amino protons appeared at δ = 4.85 ppm. sciforum.net Coupling between adjacent protons on the ring can also be observed, providing further evidence for their relative positions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's chemical environment (e.g., aromatic, carbonyl, aliphatic).

Beyond static structural confirmation, NMR spectroscopy is also a powerful tool for real-time reaction monitoring. By acquiring NMR spectra at various time points during a reaction, chemists can track the disappearance of starting materials and the appearance of products. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For example, the progress of reactions involving 3-aminothiophenes, such as their conversion to diazonium salts or the formation of acrylic acid derivatives, can be effectively monitored by observing changes in the characteristic signals of the thiophene ring protons in the ¹H NMR spectra. mdpi.com

Table 3: Representative ¹H NMR Data for a 3-Aminothiophene Derivative

| Functional Group | Proton | Representative Chemical Shift (δ, ppm) | Multiplicity |

| Amino | -NH₂ | 4.85 - 6.68 | Broad Singlet |

| Thiophene Ring | H-5 | ~ 6.27 | Singlet / Doublet |

| Thiophene Ring | H-4 | Varies with substitution | Doublet / Multiplet |

| Ester | -OCH₃ or -OCH₂CH₃ | 3.7 - 4.2 | Singlet / Quartet |

| Note: Chemical shifts are approximate and can vary based on the specific molecular structure, solvent, and instrument. sciforum.netnih.gov |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-amino-2-thiophenecarboxylate and its derivatives has traditionally been dominated by methods like the Gewald reaction. nih.gov However, current research is focused on developing more sustainable and efficient synthetic protocols. These emerging methodologies aim to improve atom economy, reduce waste, and utilize environmentally benign reagents and conditions.

Key areas of development include:

Variations of the Gewald Reaction: Researchers are exploring modifications to the classic Gewald reaction to improve yields and substrate scope for the synthesis of novel 2-aminothiophene-3-carboxylates. researchgate.net This includes using different starting materials, such as methylketone derivatives with leaving groups, to selectively form specific isomers. researchgate.net

Catalyst-Free and Eco-Friendly Conditions: A significant push is being made towards syntheses that operate under catalyst-free conditions or in environmentally friendly solvents like water. nih.gov Ultrasound-assisted synthesis in water, ignited by sodium polysulfides, represents a green alternative to traditional methods. nih.gov

Atom-Economical Approaches: New strategies, such as the conjugate addition of thiols to alkynenitriles followed by a modified Thorpe-Ziegler cyclization, offer an atom-economical route to substituted 3-aminothiophenes. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation is being explored to accelerate reaction times and improve the efficiency of synthesizing thiophene (B33073) derivatives. hhu.de This technology is part of a broader effort to reduce energy consumption in chemical synthesis. unibo.it

These novel synthetic routes are crucial for making this compound derivatives more accessible for further research and application.

Exploration of Undiscovered Biological Targets and Pharmacological Activities

The thiophene scaffold is present in numerous FDA-approved drugs and is recognized for its ability to interact with diverse biological targets. nih.gov Future research is aimed at identifying novel therapeutic applications for this compound derivatives beyond their established roles.

Emerging pharmacological activities and targets include:

Enzyme Inhibition: Derivatives of the this compound scaffold are being investigated as potent inhibitors of key enzymes in disease pathways.

VEGFR-2 Inhibition: Certain ortho-amino thiophene carboxamide derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy for inhibiting angiogenesis. nih.gov

FTO Inhibition: 3-Arylaminothiophenic-2-carboxylic acid derivatives have been identified as new inhibitors of the Fat mass and obesity-associated protein (FTO), an RNA demethylase implicated in acute myeloid leukemia (AML). nih.govresearchgate.net Some of these compounds have demonstrated potent antileukemia activity in preclinical models. nih.gov

Anticancer Agents: The thiophene nucleus is a crucial scaffold for developing prospective antiproliferative compounds. rsc.orgnih.gov Research is ongoing to synthesize and screen new derivatives against various cancer cell lines, such as hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7). nih.govnih.gov Compounds are being designed to act as dual inhibitors, for instance, targeting both VEGFRs and mitotic pathways. nih.gov

Antimicrobial and Anti-inflammatory Activity: The inherent bioisosteric properties of the thiophene ring make it a valuable component in the design of new anti-inflammatory and antimicrobial agents. nih.govnih.gov

The following table summarizes recent findings on the biological activities of this compound derivatives.

| Derivative Class | Biological Target | Potential Therapeutic Application |

| Ortho-amino-N,N-diaryl carboxamides | VEGFR-2, β-tubulin | Hepatocellular Carcinoma, Colorectal Cancer |

| 3-Arylaminothiophenic-2-carboxylic acids | FTO Demethylase | Acute Myeloid Leukemia (AML) |

| Thiazole-bearing thiophenes | Not specified | Breast Cancer (MCF-7) |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylates | Bacterial cells | Bacterial Infections |

Advancements in Functional Material Design Utilizing Thiophene Scaffolds

The electron-rich nature and versatile functionalization capacity of the thiophene ring make it a fundamental building block for advanced functional materials. bohrium.com Thiophene-based materials are at the forefront of research in organic electronics and optoelectronics. researchgate.netit.pt

Future research directions in material science include:

Organic Electronics: Thiophene-based polymers and oligomers are being developed for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. tdl.orgmdpi.com The ability to tune the electronic properties, such as the HOMO/LUMO energy levels, by introducing functional groups is a key area of investigation. tdl.org

Sensors: The fluorescent properties of thiophene materials make them suitable for use as chemical sensors to detect metal ions or biopolymers like proteins and DNA. bohrium.comresearchgate.net

Covalent Organic Frameworks (COFs): Thiophene units are being incorporated into the structure of COFs to create highly ordered, porous materials. mdpi.com These thiophene-based COFs have potential applications in light-driven processes, such as photocatalysis. mdpi.com

Conductive Polymers: Functionalized thiophene polymers can exhibit strong surface adhesion and conductivity, paving the way for their use as electrodes for interfacing with biological systems. acs.org

Integration of Advanced Computational Design in Scaffold and Drug Discovery

The use of computational tools is becoming indispensable in modern chemistry for accelerating the design and discovery of new molecules. In silico techniques are being increasingly applied to the this compound scaffold to predict biological activity and guide synthetic efforts. nih.gov

Key computational approaches include:

Molecular Docking: This technique is used to predict the binding orientation of thiophene derivatives within the active site of a biological target, such as VEGFR-2 or tubulin. nih.gov This helps in understanding the structure-activity relationship (SAR) and designing more potent inhibitors. nih.gov

Quantum Chemical Computing (DFT): Density Functional Theory (DFT) is employed to study the electronic structure and reactivity of thiophene derivatives, providing insights that can be correlated with experimental results. rsc.org

Pharmacokinetic and Toxicity Prediction (ADME): Computational tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of new compounds, helping to identify promising drug candidates early in the discovery process. nih.gov

These computational studies support and rationalize the experimental findings, enabling a more rationale-based design of novel compounds with desired therapeutic effects. rsc.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for 3-Amino-2-thiophenecarboxylate derivatives?

The synthesis of 3-amino-substituted thiophene derivatives typically involves cyclocondensation reactions. For example, 3-aminothiophene-2-carboxamide can be synthesized by refluxing 2-cyanoacetamide with 2,5-dihydroxy-1,4-dithiane in ethanol using triethylamine as a catalyst, followed by purification via recrystallization (yield: 75%) . Thiophene carboxylate esters are often synthesized via nucleophilic substitution or acylation reactions under nitrogen protection, with purification achieved through reverse-phase HPLC .

Q. How should researchers characterize the purity and structural identity of this compound compounds?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and hydrogen/carbon environments (e.g., δ 5.20 ppm for -NH₂ in DMSO-d₆) .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch at 1670 cm⁻¹ for amides) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% via gradient elution with methanol-water) .

Q. What safety protocols are critical when handling this compound derivatives?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H315, H319) .

- Storage : Store in airtight containers at 2–8°C, away from incompatible substances like strong oxidizers .

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar thiophene derivatives?

- Multi-Technique Validation : Cross-validate NMR and IR data with computational tools (e.g., PubChem’s Lexichem TK) to resolve ambiguities in carbonyl or amine group assignments .

- X-ray Crystallography : For compounds with ambiguous stereochemistry (e.g., cyclohexenyl substituents), single-crystal X-ray analysis provides definitive structural confirmation .

Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?

- Catalyst Screening : Use organocatalysts like triethylamine to enhance reaction rates and selectivity in cyclocondensation steps .

- Purification Optimization : Employ reverse-phase HPLC with gradient elution (e.g., 30%→100% methanol) to isolate high-purity products (>95%) .

- Reaction Monitoring : Track progress via TLC (n-hexane:ethyl acetate = 7:3) to terminate reactions at optimal conversion points .

Q. What mechanisms underlie the biological activity of this compound derivatives in disease models?

- Antibacterial Action : Derivatives like ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate inhibit bacterial enzymes (e.g., penicillin-binding proteins) via competitive binding .

- Anticancer Potential : Methyl 3-acylamino derivatives disrupt kinase signaling pathways (e.g., protein-tyrosine phosphatase 1B inhibition) in cancer cell lines .

Q. How can researchers address challenges in scaling up thiophene derivative synthesis for preclinical studies?

Q. What are emerging applications of this compound derivatives in neurobiology or immunology?

- Neuroprotection : Derivatives with dimethoxybenzylidene substituents (e.g., compound 5) show promise in modulating glutamate receptor activity .

- Immunomodulation : Carboxamide-functionalized thiophenes (e.g., 2-amino-4-phenylthiophene-3-carboxamide) inhibit cytokine release in macrophage models .

Methodological Considerations

Q. How should researchers design experiments to assess structure-activity relationships (SAR) in thiophene derivatives?

Q. What are the limitations of current studies on this compound derivatives, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.